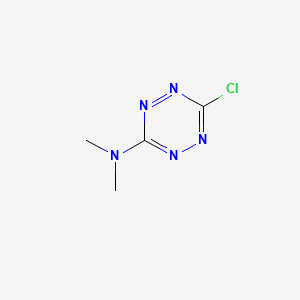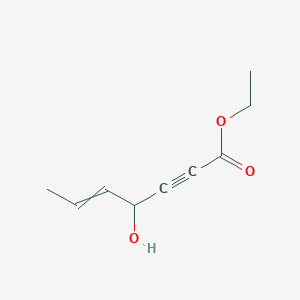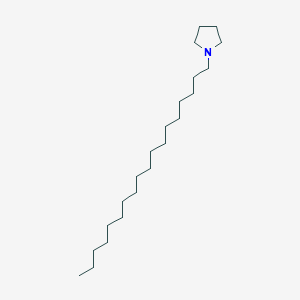
Pyrrolidine, 1-octadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-octadecyl-: is an organic compound with the molecular formula C22H43NO . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. . Pyrrolidine derivatives are widely studied due to their significant biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine derivatives typically involves the reaction of pyrrolidine with long-chain fatty acids or their derivatives. For instance, 1-octadecylpyrrolidine can be synthesized by reacting pyrrolidine with octadecanoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-octadecylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
Chemistry: Pyrrolidine derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of complex molecules and are valuable in the development of new materials .
Biology: In biological research, pyrrolidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating biological pathways and have applications in drug discovery .
Medicine: Pyrrolidine derivatives have been investigated for their therapeutic potential. They are explored as candidates for treating various diseases, including cancer, neurological disorders, and infectious diseases .
Industry: In the industrial sector, pyrrolidine derivatives are used in the production of polymers, agrochemicals, and surfactants. Their unique chemical properties make them valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific derivative and its target. For example, some pyrrolidine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate binding .
Comparación Con Compuestos Similares
Pyrrolizines: These compounds have a similar nitrogen-containing ring structure but differ in their chemical properties and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position, which significantly alters its reactivity and applications.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive and suitable for different applications.
Uniqueness: 1-octadecylpyrrolidine is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and lipid-based drug delivery systems .
Propiedades
Número CAS |
102886-04-4 |
|---|---|
Fórmula molecular |
C22H45N |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
1-octadecylpyrrolidine |
InChI |
InChI=1S/C22H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h2-22H2,1H3 |
Clave InChI |
GOILVCXZFJJOGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


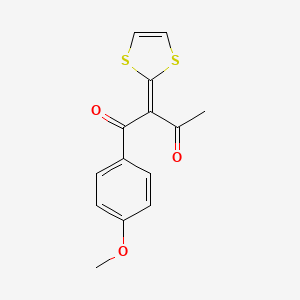
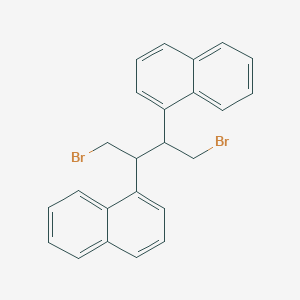


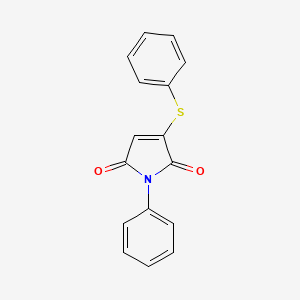
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)

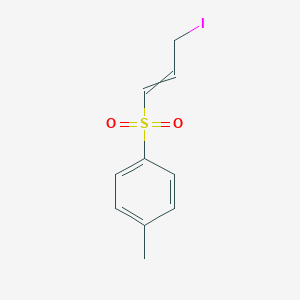
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
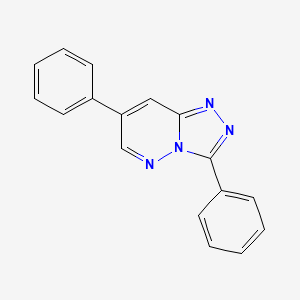
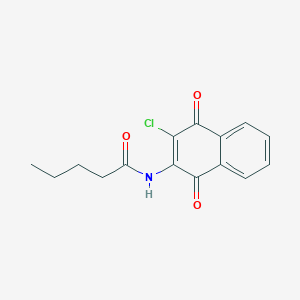
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
